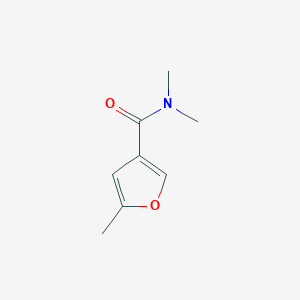

2-Methyl-4-(N,N-dimethylcarboxamido)furane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N,N,5-trimethylfuran-3-carboxamide |

InChI |

InChI=1S/C8H11NO2/c1-6-4-7(5-11-6)8(10)9(2)3/h4-5H,1-3H3 |

InChI Key |

HRXCYSSZVUFCBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)C(=O)N(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 N,n Dimethylcarboxamido Furane and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-Methyl-4-(N,N-dimethylcarboxamido)furane are predicted to exhibit characteristic signals that reflect its unique electronic and structural arrangement. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the methyl group attached to the furan ring, and the N,N-dimethyl groups of the carboxamide moiety. The furan ring protons at positions 3 and 5 will likely appear as distinct signals due to their different chemical environments. The proton at position 5, being adjacent to the oxygen atom and the methyl group, would likely resonate at a different frequency than the proton at position 3, which is situated between the methyl and carboxamide groups. The methyl group on the furan ring is anticipated to produce a singlet in the upfield region of the spectrum. The N,N-dimethyl groups of the carboxamide may present as two separate singlets at room temperature due to the restricted rotation around the C-N amide bond, a phenomenon that will be discussed in greater detail in the dynamic NMR section.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Distinct signals are expected for the four carbons of the furan ring, the methyl carbon, the carbonyl carbon of the carboxamide, and the two N-methyl carbons. The chemical shifts of the furan ring carbons are influenced by the substitution pattern. The carbonyl carbon is expected to resonate at a characteristic downfield position. Similar to the ¹H NMR, the N-methyl carbons may show two distinct signals.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.3 | ~13 |

| H-3 | ~6.5 | - |

| C-2 | - | ~150 |

| C-3 | - | ~110 |

| C-4 | - | ~125 |

| C-5 | - | ~140 |

| H-5 | ~7.8 | - |

| C=O | - | ~165 |

| N(CH₃)₂ | ~3.0 (two singlets) | ~35, ~38 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The conformation of the N,N-dimethylcarboxamido group relative to the furan ring is a key structural feature of this compound. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the possibility of distinct conformers. researchgate.net NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the preferred conformation in solution.

For instance, irradiation of the furan proton at position 5 could result in an NOE enhancement of the signal corresponding to one of the N-methyl groups, indicating their spatial proximity. This would allow for the assignment of the syn and anti conformers relative to the furan ring. The study of related amide-containing molecules has demonstrated the utility of NOE in establishing conformational preferences. derpharmachemica.com

Dynamic NMR (DNMR) is an essential technique for investigating the rates of chemical exchange processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. researchgate.net In the case of this compound, DNMR can be used to study the rotational barrier around the C-N amide bond.

At low temperatures, the rotation around this bond is slow, and two distinct signals for the N-methyl groups are expected in both the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of rotation increases. This leads to a broadening of the two signals, which eventually coalesce into a single, sharp signal at a specific temperature known as the coalescence temperature (Tc). By analyzing the line shapes of the signals at different temperatures, the energy barrier (activation energy, ΔG‡) for the rotational process can be calculated. This provides valuable quantitative information about the stability of the amide bond's partial double bond character. Studies on other N,N-dimethylcarboxamides have successfully utilized DNMR to determine these rotational energy barriers. chemicalbook.comresearchgate.nethmdb.caepa.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. By measuring the m/z value with high accuracy (typically to four or five decimal places), the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. This is a fundamental step in the characterization of a new compound.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and identify functional groups.

For this compound, the molecular ion ([M]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways can be predicted based on the known fragmentation of furan derivatives and amides. hmdb.carsc.org Plausible fragmentation pathways would likely involve:

Cleavage of the N,N-dimethylamino group: Loss of a dimethylamino radical (•N(CH₃)₂) to form an acylium ion.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from the acylium ion.

Furan ring fragmentation: Cleavage of the furan ring, a common fragmentation pathway for furan derivatives. nih.govmdpi.comnih.gov

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragment ions.

By analyzing the m/z values of the product ions, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure in furan carboxamides. The analysis of vibrational spectra for this compound relies on the characteristic frequencies of its constituent parts: the furan ring, the methyl group, and the N,N-dimethylcarboxamide moiety.

The N,N-disubstituted amide group presents several key vibrational modes. The most prominent of these is the C=O stretching vibration (Amide I band), which typically appears as a strong absorption in the IR spectrum between 1630 and 1680 cm⁻¹. The exact frequency can be influenced by the electronic effects of the furan ring and the molecule's solid-state or solution environment. The C-N stretching vibration, coupled with other modes, is found in the 1400-1450 cm⁻¹ region.

The 2,4-disubstituted furan ring exhibits a series of characteristic vibrations. These include C=C stretching modes, which are typically observed in the 1500-1600 cm⁻¹ range, and the C-O-C stretching of the heterocyclic ether linkage, which appears at lower frequencies. The substitution pattern on the furan ring influences the specific frequencies and intensities of these bands. researchgate.netnih.gov The methyl group attached to the furan ring gives rise to symmetric and asymmetric C-H stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations at lower wavenumbers. udayton.edu

Quantum chemical calculations using methods like Density Functional Theory (DFT) can complement experimental data, providing a theoretical basis for the assignment of observed vibrational frequencies to specific atomic motions within the molecule. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Amide | C=O Stretch (Amide I) | 1640 - 1670 | Strong |

| Amide | C-N Stretch | 1410 - 1440 | Medium-Strong |

| Furan Ring | C=C Stretch | 1520 - 1590 | Medium |

| Furan Ring | Ring Breathing/Stretching | 1350 - 1480 | Medium-Variable |

| Furan Ring | C-O-C Stretch | 1050 - 1250 | Strong |

| Methyl Group | Asymmetric C-H Stretch | ~2960 | Medium |

| Methyl Group | Symmetric C-H Stretch | ~2870 | Medium |

| N,N-dimethyl | C-H Bending | 1400 - 1460 | Medium |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular conformation, crystal packing, and non-covalent interactions.

As a tertiary amide, this compound lacks the N-H group necessary to act as a classical hydrogen bond donor. However, it possesses strong hydrogen bond acceptor sites, primarily the carbonyl oxygen of the amide group and, to a lesser extent, the oxygen atom of the furan ring. iucr.org Consequently, the supramolecular assembly in the solid state is expected to be dominated by weaker C-H···O hydrogen bonds. researchgate.net

The protons of the furan ring and the methyl groups can act as weak hydrogen bond donors, forming interactions with the carbonyl oxygen of neighboring molecules. These C-H···O interactions, while individually weak, can collectively form robust networks, such as chains or sheets, that define the crystal structure. researchgate.net The analysis of crystal structures of similar compounds reveals that the amide carbonyl oxygen is a significantly stronger hydrogen-bond acceptor site compared to other potential acceptors in a molecule. iucr.org The interplay between these weak hydrogen bonds and other non-covalent forces like van der Waals interactions and potential π-π stacking dictates the final three-dimensional crystalline architecture.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of furan carboxamides and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

HPLC is a robust and versatile technique for the analysis of non-volatile or thermally sensitive compounds like furan carboxamides. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C8 or C18 stationary phase, which provides a nonpolar surface. nih.govsigmaaldrich.com The mobile phase usually consists of a mixture of an aqueous component (water, often with a modifier like acetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govshimadzu.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to achieve efficient separation of the target compound from impurities or related analogues with different polarities. nih.gov Detection is typically accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the furan carboxamide chromophore exhibits maximum absorbance. shimadzu.com This methodology allows for the accurate quantification and purity assessment of the synthesized compound.

Table 2: Representative HPLC Method Parameters for Furan Carboxamide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | A: Water with 0.1% Acetic Acid B: Acetonitrile or Methanol | Controls elution and separation. | | Elution Mode | Gradient (e.g., Start with 10% B, ramp to 95% B) | Ensures elution of compounds with a wide range of polarities. | | Flow Rate | 0.5 - 1.0 mL/min | Optimizes separation efficiency and analysis time. nih.gov | | Column Temp. | 25 - 35 °C | Ensures reproducible retention times. sigmaaldrich.com | | Detector | Diode Array Detector (DAD) or UV-Vis | Monitors analyte elution, provides spectral data for peak identification. | | Injection Vol. | 2 - 10 µL | Amount of sample introduced for analysis. |

GC-MS is the preferred method for the analysis of volatile and semi-volatile furan derivatives due to its high sensitivity and specificity. researchgate.net While the N,N-dimethylcarboxamido group reduces the volatility of the target molecule compared to simpler furans, GC-MS analysis is still feasible, particularly for identifying trace impurities or degradation products.

The sample is typically introduced into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. A nonpolar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for separating furan derivatives. mdpi.comnih.gov The column temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. For trace analysis, techniques like headspace (HS) or solid-phase microextraction (SPME) can be used to extract and concentrate volatile furan derivatives from a sample matrix before injection into the GC-MS system. mdpi.comshimadzu.comrestek.com

Table 3: Typical GC-MS Method Parameters for Furan Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | General purpose column for separating a wide range of organic compounds. mdpi.com |

| Carrier Gas | Helium at ~1 mL/min | Transports sample through the column. |

| Injector Temp. | 250 - 280 °C | Ensures rapid vaporization of the sample. mdpi.com |

| Oven Program | Initial temp 40-60°C, hold for 1-4 min, ramp at 10-20°C/min to 250-300°C | Separates compounds based on boiling point. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions to generate a mass spectrum. |

| Scan Range | 40 - 450 amu | Detects a wide range of possible fragment masses. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the structural elucidation of newly synthesized molecules such as this compound and its analogues, this method serves as a crucial step for verifying the empirical formula. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample.

The principle of compositional verification lies in comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula. A close correlation between the "found" and "calculated" values, typically within a margin of ±0.4%, is widely accepted as confirmation of the compound's elemental makeup and a strong indicator of its purity.

For the title compound, this compound, the molecular formula is C₈H₁₁NO₂. The theoretical elemental composition derived from this formula provides a benchmark against which experimental results would be measured. While specific experimental data for this exact compound is not detailed in the reviewed literature, the consistent use of elemental analysis in the characterization of numerous furan carboxamide analogues underscores its importance in the field. researchgate.netnih.govresearchgate.net

The theoretical elemental compositions for this compound and selected structural analogues are presented below. These calculated values are the basis for verifying experimental outcomes.

Table 1: Theoretical Elemental Composition of this compound and Representative Analogues This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) |

|---|---|---|---|---|

| This compound | C₈H₁₁NO₂ | 62.73% | 7.24% | 9.14% |

| N-(Thiazol-2-yl)furan-2-carboxamide | C₈H₆N₂O₂S | 48.97% | 3.08% | 14.28% |

| N,N'-di(pyrazin-2-yl)furan-2,5-dicarboxamide | C₁₄H₁₀N₆O₃ | 54.20% | 3.25% | 27.09% |

In synthetic chemistry research, the structures of newly prepared furan-2-carboxamide derivatives are routinely confirmed using spectroscopic methods alongside elemental analysis. researchgate.net For instance, the characterization of compounds like N,N'-di(pyrazin-2-yl)furan-2,5-dicarboxamide and other symmetrical furan-dicarboxamides relies on establishing their molecular geometry and composition, where elemental analysis provides the foundational evidence of the empirical formula. mdpi.com Similarly, the synthesis of diverse libraries of furan-2-carboxamides for biological screening involves rigorous characterization to ensure the identity of the tested compounds, with elemental analysis being a key component of this process. nih.gov

Therefore, for this compound, the successful synthesis and purification would be definitively confirmed when the experimentally obtained percentages of C, H, and N align with the calculated values of 62.73%, 7.24%, and 9.14%, respectively, within the accepted analytical tolerance.

Computational and Theoretical Investigations of 2 Methyl 4 N,n Dimethylcarboxamido Furane

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are instrumental in calculating the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules like furan (B31954) derivatives. mdpi.comresearchgate.net DFT calculations are employed to determine various ground state properties by approximating the electron density of the system.

Research on similar substituted furans has shown that DFT can effectively predict geometric parameters (bond lengths and angles), electronic properties, and reactivity indices. uobasrah.edu.iqresearchgate.net For 2-Methyl-4-(N,N-dimethylcarboxamido)furane, the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), is a common level of theory for geometry optimization and electronic structure calculations. mdpi.comuobasrah.edu.iq

Key properties derived from DFT calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. uobasrah.edu.iq

Electron Density and Electrostatic Potential: These maps reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The carboxamide group is expected to be electron-withdrawing, influencing the electron distribution across the furan ring.

Reactivity Descriptors: Conceptual DFT provides reactivity indices such as chemical potential, hardness, and Fukui functions. These descriptors quantify the molecule's tendency to donate or accept electrons and identify the most reactive atomic sites. mdpi.com For instance, analysis of furan itself shows it tends to act as an electron donor (nucleophile). mdpi.com

Interactive Table: Predicted Ground State Properties from DFT

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high (typical for furan rings) | Indicates susceptibility to electrophilic attack; electron-donating capability. |

| LUMO Energy | Lowered by the electron-withdrawing carboxamide group | Indicates susceptibility to nucleophilic attack; electron-accepting capability. |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Significant, oriented towards the electronegative O and N atoms | Influences solubility and intermolecular interactions. |

| Most Nucleophilic Site | C5 position of the furan ring | Preferred site for reaction with electrophiles. |

| Most Electrophilic Site | Carbonyl carbon of the carboxamide group | Preferred site for reaction with nucleophiles. |

For predictions requiring higher accuracy, particularly for thermochemical data like enthalpies of formation, more sophisticated ab initio methods are necessary. These methods are based on first principles without empirical parameterization.

Gaussian-n (G3) theories are composite methods that approximate a high-level calculation through a series of lower-level calculations, providing reliable thermochemical data with an accuracy of around 1-2 kcal/mol for many organic molecules. comporgchem.com

The Domain-Based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) method has emerged as a gold standard for its high accuracy, approaching that of canonical CCSD(T) but with significantly reduced computational cost, making it applicable to larger systems. researchgate.netnist.gov When extrapolated to the Complete Basis Set (CBS) limit, methods like DLPNO-CCSD(T1)/CBS can yield enthalpies of formation with an uncertainty competitive with experimental calorimetric measurements (around 3 kJ·mol⁻¹). nih.govnist.gov These high-accuracy methods are vital for establishing benchmark data against which less computationally expensive methods like DFT can be compared. researchgate.net

Interactive Table: Comparison of High-Accuracy Methods

| Method | Key Feature | Typical Application | Advantage |

| G3 Theory | Composite method combining results from several calculations | Calculating accurate reaction and formation enthalpies | "Black-box" procedure, widely validated. comporgchem.com |

| DLPNO-CCSD(T1)/CBS | Highly accurate coupled-cluster with CBS extrapolation | Benchmark calculations of thermochemical properties | Near "gold standard" accuracy with reduced computational scaling. nih.govnist.gov |

The choice of a basis set—the set of mathematical functions used to build molecular orbitals—is a critical decision in any quantum chemical calculation, directly impacting the trade-off between accuracy and computational time. researchgate.netstackexchange.com

Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used for DFT calculations on organic molecules. youtube.com The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. Symbols denote the inclusion of polarization functions (d, p) on heavy atoms and hydrogens, respectively, which are essential for describing bonding accurately, and diffuse functions (+), which are important for describing anions or weak interactions. youtube.com

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit. youtube.com They are the preferred choice for high-accuracy correlated ab initio calculations. The "aug" prefix indicates the addition of diffuse functions.

Generally, a larger basis set (e.g., triple-zeta like cc-pVTZ) yields more accurate results but at a significantly higher computational cost. researchgate.net The selection must be appropriate for the property being investigated and the computational resources available.

Molecular Modeling and Simulation Studies

While quantum mechanics describes the electronic structure, molecular modeling and simulations are used to explore the conformational space and dynamic behavior of molecules over time.

The presence of single bonds, particularly the C4-C(O) bond and the amide C-N bond, allows for rotational flexibility in this compound. The rotation around the amide bond is particularly important, as it has a partial double-bond character due to resonance, leading to a significant rotational barrier (around 18 kcal/mol in formamide) and distinct, stable conformers. acs.orgmdpi.com

Computational conformational analysis involves scanning the potential energy surface by systematically rotating key dihedral angles. This process identifies low-energy conformers (local minima) and the transition states that connect them. For furan-carboxamides, the relative orientation of the furan ring and the amide group defines the primary conformers. researchgate.net Studies on related systems show that intramolecular interactions, such as hydrogen bonds (not present in this N,N-dimethylated case) or steric hindrance, and solvent effects can significantly influence the relative stability of conformers. researchgate.net

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com These simulations provide a detailed picture of the molecule's dynamic behavior, including conformational transitions, solvent interactions, and vibrational motions.

For this compound, MD simulations could be used to:

Explore Conformational Space: Simulate the molecule in a solvent to observe transitions between different rotational conformers and determine their populations at a given temperature.

Study Solvation: Analyze the structure of the solvent around the molecule to understand hydration and solubility.

Investigate Interactions: In a biological context, MD can simulate the binding of the molecule to a protein active site, revealing the stability of the complex and key intermolecular interactions. nih.govresearchgate.net

MD simulations on furan-containing polymers have been used to understand chain mobility and material properties, demonstrating the versatility of this technique. rsc.org

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a molecular compound, including its crystal packing, stability, and polymorphism. Computational chemistry provides powerful tools to visualize and quantify these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts.

The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties. The normalized contact distance (d_norm) map is particularly informative, where red spots indicate close contacts (shorter than van der Waals radii) and are indicative of strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, depicted in blue, are electron-deficient and prone to nucleophilic attack. Green and yellow regions represent intermediate or near-neutral potentials, respectively. For this compound, an MEP map would likely reveal a negative potential around the oxygen atoms of the furan ring and the carboxamide group, and a positive potential near the hydrogen atoms. This information is critical for understanding how the molecule interacts with other molecules and its potential role in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bond orbitals.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would identify the key donor-acceptor interactions, providing insights into the intramolecular charge transfer and the stability of the molecular structure. This analysis can elucidate the electronic effects of the methyl, furan, and dimethylcarboxamide groups on each other.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule.

The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is dependent on the level of theory and basis set used in the calculations. For this compound, predicted NMR spectra would provide a theoretical benchmark for comparison with experimental data, aiding in the assignment of signals to specific protons and carbons within the molecule.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. Computational methods can be used to calculate the harmonic vibrational frequencies and their corresponding intensities.

These calculations are typically performed after a geometry optimization to ensure that the molecule is at a stable energy minimum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes of the furan ring and the dimethylcarboxamide group.

Thermochemical Properties and Reaction Energetics of this compound

Computational and theoretical investigations into the thermochemical properties and reaction energetics of this compound are limited in publicly available scientific literature. While computational studies are a common approach for determining such properties for novel or specialized compounds, specific data for this particular substituted furan derivative is not readily found.

Enthalpies of Formation and Reaction

Detailed experimental or calculated values for the standard enthalpy of formation (ΔfH°) of this compound have not been identified in a comprehensive search of scientific databases. Similarly, specific enthalpies of reaction involving this compound are not documented. For many furan derivatives, thermochemical data is often estimated or determined through computational methods like density functional theory (DFT) or ab initio calculations, but a dedicated study for this compound is not presently available.

Table 1: Enthalpy Data for this compound

| Property | Value |

|---|---|

| Enthalpy of Formation (gas) | Data not available in literature. |

| Enthalpy of Formation (liquid) | Data not available in literature. |

Activation Energies and Reaction Pathways

Information regarding the activation energies and specific reaction pathways for this compound is also scarce. Computational chemistry provides powerful tools to model reaction mechanisms, identify transition states, and calculate activation barriers. Such studies are crucial for understanding the reactivity and potential synthesis routes for a compound. However, published research detailing these parameters for this compound could not be located. General principles of furan chemistry suggest potential reaction pathways, but specific energetic data requires dedicated computational investigation.

Table 2: Reaction Energetics for this compound

| Reaction Pathway | Activation Energy (Ea) |

|---|

Reactivity and Mechanistic Investigations of the 2 Methyl 4 N,n Dimethylcarboxamido Furane System

Reactivity of the Furan (B31954) Ring System

The furan nucleus is an electron-rich aromatic system, making it susceptible to a variety of reactions that disrupt or modify its aromaticity. The substituents at the 2- and 4-positions significantly influence the regioselectivity and rate of these transformations.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan, proceeding much more readily than in benzene (B151609) due to the electron-donating nature of the oxygen atom which enriches the electron density of the ring. chemicalbook.com The preferred site of electrophilic attack on an unsubstituted furan ring is the C2 or C5 position, as the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for attack at the C3 or C4 position. pearson.comquora.com

In the case of 2-Methyl-4-(N,N-dimethylcarboxamido)furane, the regioselectivity of EAS is influenced by the competing directing effects of the two substituents.

2-Methyl Group: The methyl group is an electron-donating group (EDG) and is thus activating. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

4-(N,N-dimethylcarboxamido) Group: The N,N-dimethylcarboxamide group is an electron-withdrawing group (EWG) and is deactivating. It directs incoming electrophiles to the meta (C3 and C5) positions relative to its own position.

Therefore, both substituents direct incoming electrophiles to the C3 and C5 positions. The C5 position is sterically less hindered and is also the preferred site for electrophilic attack on a 2-substituted furan. Consequently, electrophilic substitution is most likely to occur at the C5 position. If the C5 position is blocked, substitution may occur at the C3 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product |

| Halogenation (e.g., Br₂) | 2-Methyl-5-halo-4-(N,N-dimethylcarboxamido)furane |

| Nitration (e.g., HNO₃/H₂SO₄) | 2-Methyl-5-nitro-4-(N,N-dimethylcarboxamido)furane |

| Acylation (e.g., RCOCl/AlCl₃) | 2-Methyl-5-acyl-4-(N,N-dimethylcarboxamido)furane |

It is important to note that strongly acidic conditions often used in EAS reactions can lead to polymerization or ring-opening of the furan ring. researchgate.net Therefore, milder reaction conditions are generally preferred for furan derivatives. For instance, acylation can be carried out using acid anhydrides with solid acid catalysts. researchgate.netshareok.orgosti.govaiche.org

The methyl group at the C2 position can also undergo various reactions, typical for methyl groups attached to aromatic rings.

Halogenation: Under free-radical conditions (e.g., N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to afford the corresponding halomethyl derivative.

Oxidation: The methyl group can be oxidized to a formyl group, a carboxyl group, or a hydroxymethyl group using appropriate oxidizing agents. However, care must be taken as the furan ring itself is susceptible to oxidation.

Condensation Reactions: The methyl group can participate in condensation reactions with aldehydes and ketones in the presence of an acid or base catalyst. For instance, 2-methylfuran (B129897) is known to undergo condensation reactions with various carbonyl compounds. acs.orgnih.gov

The furan ring can be either oxidized or reduced, leading to a variety of products.

Oxidation: Oxidative cleavage of the furan ring is a common transformation that can yield 1,4-dicarbonyl compounds. organicreactions.orgdntb.gov.uaresearchgate.netoup.com The specific products depend on the oxidant and the reaction conditions. For this compound, oxidation could potentially lead to a substituted 1,4-dicarbonyl compound. The furan ring is generally sensitive to oxidation, and strong oxidizing agents can lead to complete degradation of the molecule. researchgate.net Atmospheric oxidation, for instance, can be initiated by hydroxyl radicals. acs.orgresearchgate.net In some cases, oxidation can lead to the formation of benzofuran (B130515) derivatives. rsc.org

Reduction: The furan ring can be reduced to either a dihydrofuran or a tetrahydrofuran (B95107) derivative. jk-sci.comdrpress.orgbaranlab.orgpearson.com

Catalytic Hydrogenation: This is a common method for the complete reduction of the furan ring to a tetrahydrofuran. Various catalysts, such as platinum, palladium, or ruthenium-based catalysts, can be employed. acs.orgnih.govrsc.orgacs.orgmdpi.com The hydrogenation of substituted furans has been a subject of study. google.com

Birch Reduction: This method, using an alkali metal in liquid ammonia (B1221849) with an alcohol, typically reduces the furan ring to a dihydrofuran derivative. jk-sci.comdrpress.orgbaranlab.orgpearson.comproquest.com The regioselectivity of the reduction is influenced by the substituents on the furan ring.

The N,N-dimethylcarboxamide group is generally stable to catalytic hydrogenation but can be reduced by stronger reducing agents like lithium aluminum hydride.

The furan ring is susceptible to ring-opening under acidic conditions, often leading to the formation of 1,4-dicarbonyl compounds. This reactivity is a key aspect of furan chemistry and can be utilized in synthesis. The presence of the electron-withdrawing N,N-dimethylcarboxamide group might influence the stability of the furan ring towards acid-catalyzed ring opening. The oxidation of 2-methylfuran is known to proceed via a ring-opened intermediate, 3-acetylacrolein. acs.org

Reactivity of the N,N-Dimethylcarboxamide Moiety

The N,N-dimethylcarboxamide group also exhibits characteristic reactivity, primarily centered at the electrophilic carbonyl carbon.

The carbonyl carbon of the N,N-dimethylcarboxamide group is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophiles than esters or acid chlorides due to the resonance donation from the nitrogen lone pair.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, although typically harsh conditions (e.g., strong acid or base and heat) are required.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.comchemistrysteps.comyoutube.com This reaction would convert the N,N-dimethylcarboxamide group to a dimethylaminomethyl group.

Reaction with Organometallics: Organometallic reagents such as Grignard reagents or organolithium compounds can add to the amide carbonyl. nih.govyoutube.comsaskoer.camsu.eduyoutube.com Depending on the reaction conditions and the nature of the organometallic reagent, this can lead to the formation of ketones or tertiary amines after workup.

The electronic properties of the furan ring can influence the reactivity of the attached amide group. The electron-donating nature of the furan ring might slightly reduce the electrophilicity of the amide carbonyl carbon.

Reactions at the Amide Nitrogen Atom

While specific studies on the reactivity of the amide nitrogen in this compound are not extensively documented, the chemistry of similar furan-2-carboxamides and benzofuran-2-carboxamides provides insight into potential transformations. One notable reaction is transamidation, which involves the exchange of the amine portion of the amide.

In related systems, such as those utilizing an 8-aminoquinoline (B160924) auxiliary, the amide bond can be activated to react with various primary and secondary amines. This process typically occurs under heating, for instance at 60 °C in a solvent like toluene, and allows for the synthesis of a diverse range of amide derivatives from a single precursor. The reaction proceeds via nucleophilic attack of an incoming amine on the activated carbonyl carbon of the amide, leading to the displacement of the original dimethylamine (B145610) group. This type of reactivity highlights the potential of the amide moiety in this compound to serve as a synthetic handle for further molecular elaboration.

The conditions for such a transamidation reaction in a related benzofuran system are summarized in the table below.

| Parameter | Condition |

| Reactants | C-H arylated benzofuran-2-carboxamide (B1298429), various primary and secondary amines (1.5 equivalents) |

| Solvent | Toluene |

| Temperature | 60 °C |

| Reaction Time | 0.5 to 6 hours |

This interactive data table is based on a procedure for a related benzofuran system and illustrates a potential reaction pathway for this compound.

Conformational Dynamics of the Carboxamide Group

The N,N-dimethylcarboxamide group attached to the furan ring exhibits characteristic conformational dynamics due to restricted rotation around the carbon-nitrogen (C-N) amide bond. This restricted rotation arises from the partial double bond character of the C-N bond, a consequence of delocalization of the nitrogen lone pair of electrons into the carbonyl group. This phenomenon is well-documented for N,N-dimethylamides. montana.eduacs.org

This electron delocalization results in a significant energy barrier to rotation, which can be quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. montana.edu For N,N-dimethylamides, this barrier is typically in the range of 60-100 kJ/mol. rsc.org As a result of this high barrier, the two methyl groups on the nitrogen atom are not equivalent at room temperature; one is cis and the other is trans to the carbonyl oxygen. This non-equivalence can be observed as distinct signals in the NMR spectrum. montana.edu

The table below presents typical rotational barriers for related N,N-dimethylamides.

| Compound | Solvent | Rotational Barrier (ΔG‡ at 25 °C, kJ/mol) |

| N,N-Dimethylbenzamide | Deuteriochloroform | 61.5 |

| N,N-Dimethylpyridine-2-carboxamide | Deuteriochloroform | 74.9 |

| N,N-Dimethylpyridine-3-carboxamide | Deuteriochloroform | 66.6 |

| N,N-Dimethylpyridine-4-carboxamide | Deuteriochloroform | 69.5 |

This interactive data table is based on data for related aromatic N,N-dimethylamides and provides an estimate for the expected rotational barrier in this compound. rsc.org

Photochemical Reactivity and Degradation Mechanisms

The furan ring in this compound is susceptible to photochemical degradation through various pathways, particularly those involving reactive oxygen species.

Singlet Oxygen Reactivity

Furan and its derivatives are known to react with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. The reaction typically proceeds through a [4+2] cycloaddition, an ionic analogue of the Diels-Alder reaction, where the furan acts as the diene. unl.edu This cycloaddition results in the formation of an unstable endoperoxide intermediate.

This endoperoxide can then undergo further reactions. For instance, hydrolysis of the endoperoxide followed by the elimination of a hydrogen peroxide anion can lead to the formation of a 4-oxo-2-enal moiety, effectively opening the furan ring. The reaction with singlet oxygen is a significant pathway for the environmental degradation of furan compounds, as singlet oxygen can be generated in sunlit surface waters or in atmospheric aerosols.

Reactions with Triplet Chromophoric Dissolved Organic Matter (³CDOM)*

Chromophoric dissolved organic matter (CDOM) is a complex mixture of organic compounds in aquatic and atmospheric systems that can absorb sunlight. Upon absorption of light, CDOM can be excited to a triplet state (³CDOM), which is a potent photosensitizer. researchgate.net ³CDOM can react with other molecules through two primary mechanisms: triplet energy transfer or oxidation (via electron transfer or related processes). ethz.ch

Given the electron-rich nature of the furan ring, it is susceptible to oxidation. Therefore, a likely pathway for the reaction of this compound with ³CDOM* is through an oxidative mechanism, likely initiated by electron transfer from the furan ring to ³CDOM*. This would generate a furan radical cation and the reduced form of CDOM. The furan radical cation is a reactive intermediate that can undergo subsequent reactions, leading to the degradation of the parent molecule. The efficiency of this process would depend on the specific composition and photophysical properties, such as the triplet energies and reduction potentials, of the CDOM. researchgate.netethz.ch

Radical Pathways and Repair Mechanisms

In addition to reactions with singlet oxygen and ³CDOM*, the furan ring can be degraded through radical-initiated pathways. For example, in the atmosphere, the oxidation of furans is often initiated by hydroxyl (•OH) radicals. The reaction typically begins with the addition of the •OH radical to the furan ring, primarily at the C2 or C5 positions which are most susceptible to electrophilic attack.

This addition forms a chemically activated adduct radical. This radical can then undergo several transformations, including ring-opening to form unsaturated 1,4-dicarbonyl compounds, or reaction with molecular oxygen to yield ring-retaining products like 5-hydroxy-2-furanone derivatives. The specific products formed depend on the substitution pattern of the furan and the reaction conditions.

The concept of "repair mechanisms" in this context can be viewed from the perspective of radical chemistry. For instance, a carbon-centered radical formed on a furan derivative could potentially be "repaired" by a hydrogen atom donor, such as a thiol, which would regenerate the parent furan structure. However, this process would also generate a thiyl radical, which could then participate in other reactions. nih.gov There is limited specific information on repair mechanisms for the furan ring radical cation itself. Furan metabolism in biological systems indicates that the reactive intermediates formed from furan oxidation are often trapped by cellular nucleophiles like glutathione (B108866) and polyamines, which can be considered a form of detoxification rather than repair of the original furan structure. nih.gov

Intermolecular Interactions and Complex Formation

The structure of this compound allows for a range of non-covalent intermolecular interactions that can influence its physical properties and its binding to other molecules. These interactions include:

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the carbonyl oxygen of the amide group can act as a hydrogen bond acceptor, allowing it to interact with protic solvents or functional groups on other molecules.

Dipole-Dipole Interactions: The polar carboxamide group creates a significant dipole moment in the molecule, leading to dipole-dipole interactions.

π-Stacking: The aromatic furan ring can participate in π-stacking interactions with other aromatic systems.

The combination of the furan ring and the amide group also makes this class of compounds interesting as ligands for metal complex formation. The oxygen atom of the furan ring and the carbonyl oxygen of the amide can potentially act as coordination sites for metal ions, although the N,N-disubstitution of the amide might sterically hinder coordination at the nitrogen atom.

In biological contexts, furan-2-carboxamide derivatives have been shown to engage in specific intermolecular interactions within the binding sites of proteins. These interactions can include hydrogen bonds with amino acid residues, as well as hydrophobic interactions involving the furan ring and the alkyl groups on the amide. Such interactions are crucial for the biological activity observed in some furan carboxamide compounds.

Hydrogen Bonding Studies

The molecular architecture of this compound features distinct sites capable of participating in hydrogen bonding, which can significantly influence its physical properties and reactivity. The primary hydrogen bond acceptor site is the carbonyl oxygen of the N,N-dimethylcarboxamido group. Amide carbonyl oxygens are well-established as strong hydrogen bond acceptors. mdpi.comresearchgate.net

In addition to the prominent carbonyl oxygen, the oxygen atom within the furan ring can also act as a hydrogen bond acceptor. researchgate.net However, the delocalization of one of its lone pairs of electrons into the aromatic system may reduce its acceptor strength compared to the carbonyl oxygen. Theoretical studies on furan dimers suggest that C-H···O interactions, where the furan oxygen acts as the acceptor, contribute to the stability of such supramolecular structures. nih.gov

While the molecule lacks conventional hydrogen bond donors like O-H or N-H groups, the C-H bonds on the furan ring and the methyl groups can function as weak hydrogen bond donors. nih.govresearchgate.net These weaker interactions can still play a role in the molecule's solid-state packing and its interactions with certain solvents.

| Interaction Type | Donor | Acceptor | Relative Strength |

|---|---|---|---|

| Strong | External H-bond donor (e.g., H₂O, alcohol) | Carbonyl Oxygen | High |

| Moderate | External H-bond donor | Furan Oxygen | Moderate |

| Weak | Furan C-H, Methyl C-H | External H-bond acceptor | Low |

Coordination Chemistry Potential

The presence of multiple heteroatoms with lone pairs of electrons confers upon this compound the potential to act as a ligand in coordination complexes with metal ions. The primary coordination sites are anticipated to be the furan oxygen and the carbonyl oxygen of the amide group.

Furan itself is known to coordinate to transition metals in several modes, including η¹(C), η²(C=C), and η⁵, although it is generally considered a weak ligand. acs.orgresearchgate.net The coordination of the furan ring in this compound would likely involve the oxygen atom or the π-system of the ring.

The N,N-dimethylcarboxamido substituent offers a potent coordination site through its carbonyl oxygen. Amides typically coordinate to metal ions through the oxygen atom, which is the most electron-rich and sterically accessible site. In some instances, amides can act as bidentate ligands, coordinating through both the oxygen and nitrogen atoms, or as bridging ligands connecting two metal centers. nih.gov

Given the presence of both the furan oxygen and the amide group, this compound could potentially act as a bidentate ligand, forming a chelate ring with a metal center. The specific coordination mode would be influenced by the nature of the metal ion, the steric environment, and the reaction conditions.

| Potential Ligand Atom | Functional Group | Possible Coordination Modes |

|---|---|---|

| Oxygen | Furan | η¹-O, η²-π, η⁵-π |

| Oxygen | N,N-dimethylcarboxamido | Monodentate, Bridging |

| Nitrogen | N,N-dimethylcarboxamido | Bidentate (with O) |

Applications of 2 Methyl 4 N,n Dimethylcarboxamido Furane in Chemical Research

As a Chemical Scaffold in Medicinal Chemistry Design

The furan (B31954) carboxamide core is a recognized "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. ijabbr.comutripoli.edu.ly The scaffold's utility stems from its combination of a hydrogen-bond-accepting furan oxygen, an aromatic system, and the versatile carboxamide group which can engage in multiple hydrogen bonding patterns. nih.gov The specific substitution pattern of 2-Methyl-4-(N,N-dimethylcarboxamido)furane, featuring a methyl group at the 2-position and an N,N-dimethylcarboxamide at the 4-position, offers a distinct spatial and electronic arrangement for targeted drug design.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For furan-containing compounds, SAR studies are crucial for optimizing potency and selectivity. ijabbr.com While specific SAR data for this compound is not detailed in available literature, the principles can be inferred from studies on analogous furan carboxamides.

Key aspects of SAR for this class of compounds often involve:

Substitution on the Furan Ring: The position and nature of substituents on the furan ring can dramatically influence biological activity. A methyl group at the C-2 position, as in the title compound, can impact the molecule's lipophilicity and steric profile, which affects how it fits into a target's binding pocket.

Modifications of the Carboxamide Group: The amide portion is critical for molecular interactions, often forming key hydrogen bonds with protein residues. The N,N-dimethyl substitution caps (B75204) this hydrogen-bonding potential, which can be a deliberate design choice to modulate solubility, cell permeability, or to prevent metabolic degradation. In broader studies of carboxamides, varying the amine substituents is a common strategy to explore the binding site's steric and electronic requirements. nih.gov

Relative Position of Substituents: The 2,4-substitution pattern on the furan ring creates a specific vector for its functional groups, dictating the geometry of interaction with a biological target.

A summary of SAR principles for related furan derivatives is presented in the table below.

| Molecular Feature | General SAR Observation | Potential Relevance for this compound |

| Furan Core | Acts as a stable, aromatic scaffold; oxygen atom can act as a hydrogen bond acceptor. ijabbr.com | Provides a rigid core for orienting substituents. |

| C-2 Methyl Group | Increases lipophilicity; can provide beneficial steric interactions or hinder binding depending on the target. | Influences the compound's overall solubility and membrane-crossing ability. |

| C-4 Carboxamide | The C=O group is a strong hydrogen bond acceptor; the amide N-H (if present) is a hydrogen bond donor. Crucial for target binding. nih.gov | The N,N-dimethyl moiety removes the H-bond donor capability, which can enhance metabolic stability and fine-tune binding affinity. |

| Overall Substitution | The spatial arrangement of functional groups dictates selectivity and potency. nih.gov | The 2,4-disubstitution pattern provides a specific orientation for target engagement. |

This table is based on general principles of medicinal chemistry and SAR studies of related furan compounds.

Inhibition Mechanisms of Biological Targets at a Molecular Level

Furan carboxamide derivatives have been investigated as inhibitors for a variety of biological targets, including enzymes and receptors. researchgate.netnih.gov The mechanism of inhibition is highly dependent on the specific target protein. Generally, the furan scaffold can participate in π-π stacking or hydrophobic interactions with aromatic residues in a binding site. The carboxamide moiety is frequently involved in forming a network of hydrogen bonds that anchor the inhibitor to the target. nih.gov

For instance, in studies of furan-2-carboxamides as inhibitors of the bacterial quorum-sensing receptor LasR, the carboxamide's carbonyl group was found to be essential for forming a hydrogen bond with a key tryptophan residue (Trp60) in the binding pocket. nih.govresearchgate.net While the title compound is a furan-4-carboxamide, this principle of specific hydrogen bonding by the amide group remains a central theme in its potential molecular interactions.

Scaffold Hopping and Design of Novel Chemotypes

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures (chemotypes) with improved properties while retaining the key pharmacophoric features of a known active compound. The furan ring is an attractive scaffold for such endeavors due to its distinct electronic and steric properties compared to more common rings like benzene (B151609) or thiophene.

The 2-methyl-4-carboxamide furan structure could serve as a novel scaffold derived from, or leading to, other heterocyclic systems. For example, a research program might start with a known inhibitor containing a different heterocyclic core and "hop" to the furan scaffold to circumvent existing patents, improve metabolic stability, or alter the selectivity profile. The furan core provides a unique geometry and arrangement of functional groups that can lead to the discovery of entirely new classes of biologically active molecules.

Development of Hybrid Compounds with Furan Carboxamide Moiety

Hybrid compounds are created by covalently linking two or more pharmacophores to create a single molecule with a dual or synergistic mode of action. The furan carboxamide moiety is a suitable component for such hybrids due to its chemical stability and proven role in molecular recognition.

For example, a this compound unit could be linked to another bioactive molecule, such as an anticancer agent or an antimicrobial pharmacophore. The furan carboxamide part would be designed to anchor the hybrid molecule to its target, while the linked pharmacophore exerts its own biological effect. This approach is increasingly used to tackle complex diseases and drug resistance.

As a Synthetic Intermediate for Complex Molecules

Beyond its direct use as a bioactive scaffold, the this compound structure represents a valuable synthetic intermediate. The furan ring is a versatile precursor for a wide range of other chemical structures through various chemical transformations. researchgate.net

Precursor to Advanced Heterocyclic Systems

The furan ring can be viewed as a masked 1,4-dicarbonyl compound and is a classic diene in Diels-Alder reactions. This reactivity allows chemists to use furan derivatives as starting materials for the synthesis of more complex polycyclic and heterocyclic systems. For example, 2-methylfuran (B129897) is a known precursor for valuable chemicals and can undergo reactions to form larger structures. nih.govresearchgate.net

The presence of the carboxamide and methyl groups on the furan ring in this compound would influence the regioselectivity and stereoselectivity of these cycloaddition reactions, providing a pathway to highly substituted and complex molecular architectures that would be difficult to synthesize by other means. These advanced heterocyclic systems are often the core of next-generation therapeutic agents.

Information Not Available for this compound

Following a comprehensive search for scientific literature and data, no information was found on the chemical compound “this compound.” Consequently, the requested article focusing on its applications in chemical research, materials science, and industrial chemistry cannot be generated.

Therefore, the detailed sections and subsections outlined in the request, including:

Building Block for Polymeric Structures

Development of Analytical Methodologies for Research Purposes

Optimization of Extraction Techniques for Furan Derivatives

Chromatographic and Spectrometric Detection in Research Samples

Development of Internal Standards and Calibration Protocols

Applications in Materials Science and Industrial Chemistry

cannot be addressed due to the lack of available information on "this compound."

Advanced Derivatives and Analogues of 2 Methyl 4 N,n Dimethylcarboxamido Furane

Modification of the N,N-Dimethylcarboxamide Moiety

The N,N-dimethylcarboxamide group is a key functional feature, and its modification can significantly influence molecular interactions, solubility, and metabolic stability.

Altering the N,N-dimethyl substituents of the carboxamide group is a fundamental strategy in medicinal chemistry to modulate a compound's properties. Replacing the methyl groups with larger or more complex alkyl or aryl groups can impact steric hindrance, lipophilicity, and the potential for hydrogen bonding. For instance, replacing dimethylamino groups with bulkier alkyl chains has been shown in related furan-carboxamide series to influence biological activity. While primary and secondary amides (R-NH2, R-NHR') introduce hydrogen bond donor capabilities, the tertiary amide in the parent compound acts only as a hydrogen bond acceptor. fsu.eduyoutube.com The introduction of different substituents can fine-tune the molecule's interaction with biological targets.

Table 1: Examples of N-Substituent Variations on a Carboxamide Moiety

| Original Moiety | Modified Substituent | Potential Property Changes |

|---|---|---|

| -N(CH₃)₂ | -NHCH₃ (Monomethyl) | Introduces H-bond donor capacity, may alter binding affinity. |

| -N(CH₃)₂ | -N(C₂H₅)₂ (Diethyl) | Increases lipophilicity and steric bulk. |

| -N(CH₃)₂ | -N(CH₂Ph)₂ (Dibenzyl) | Significantly increases size and potential for π-stacking interactions. |

Isosteric and bioisosteric replacement of the carboxamide linkage is a sophisticated strategy to improve pharmacological profiles by substituting the amide with a group that has similar physical or chemical properties. nih.gov This can lead to derivatives with altered electronic distributions, stabilities, and biological activities. In the context of furan-based structures, several amide isosteres have been successfully employed.

For example, the triazole ring is a well-regarded amide bioisostere due to its stability and its nitrogen atoms, which can participate in hydrogen bonding. nih.gov Research on furan-2-carboxamides has shown that replacing the amide linkage with a 1,2,3-triazole moiety can yield compounds with significant biological activity. nih.gov Other potential isosteric replacements for the carboxamide group include ketones, esters, and various five-membered heterocycles like oxadiazoles (B1248032) or thiadiazoles, each conferring unique electronic and steric properties.

Table 2: Common Isosteric Replacements for the Carboxamide Group

| Original Group | Isosteric Replacement | Key Features | Reference |

|---|---|---|---|

| Carboxamide (-CONH-) | 1,2,3-Triazole | Stable, acts as an amide bioisostere, potential for H-bonding. | nih.gov |

| Carboxamide (-CONH-) | Carbohydrazide (-CONHNH-) | Contains acidic hydrogens for potential hydrogen bonding. | nih.gov |

| Carboxamide (-CONH-) | Ketone (-CO-) | Removes hydrogen bond donating ability, alters electronics. | pressbooks.pub |

Derivatization at the Furan (B31954) Ring Positions (excluding 2-methyl and 4-carboxamide)

The C5 position of the furan ring is often susceptible to electrophilic substitution, making it a prime target for derivatization. The introduction of various substituents at this position can significantly alter the electronic nature of the aromatic ring and provide new points for interaction with biological targets. For instance, the condensation of furan-2-carboxaldehydes (furfurals) with active methylene (B1212753) compounds is a common method to introduce complex side chains. researchgate.net Similarly, coupling reactions can be used to attach aryl or heteroaryl groups at the C5 position. Studies on related compounds have shown that introducing groups like nitrophenyl or carboxyphenyl at the C5 position can be crucial for activity. nih.gov

Beyond the C5 position, the C3 position is also available for the introduction of additional functional groups, although it may be less reactive. Functional groups that can be introduced onto the furan scaffold include halogens, nitro groups, and alkyl or aryl groups. masterorganicchemistry.comyoutube.com Halogens like bromine or chlorine can be introduced and subsequently used as handles for further cross-coupling reactions to build more complex analogues. The introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) can be used to systematically probe the electronic requirements for biological activity.

Fused Ring Systems Incorporating the Furan Carboxamide Scaffold

Creating fused ring systems by building upon the furan carboxamide scaffold is an advanced strategy to generate rigid, structurally complex molecules with novel properties. This approach can lead to derivatives such as benzofurans, which have a benzene (B151609) ring fused to the furan ring.

A modular synthetic strategy can be employed to prepare C3-substituted benzofuran-2-carboxamide (B1298429) derivatives from a simple benzofuran (B130515) precursor. mdpi.com This often involves a combination of C-H activation and subsequent amidation reactions. mdpi.com Such synthetic routes allow for the creation of diverse libraries of densely functionalized benzofuran derivatives. The resulting fused systems have a more defined three-dimensional shape, which can lead to enhanced selectivity and potency when interacting with biological targets. The synthesis of such fused-ring compounds is a key area in the development of new chemical entities. core.ac.uk

Future Research Directions and Unexplored Avenues for 2 Methyl 4 N,n Dimethylcarboxamido Furane

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on creating sustainable pathways to 2-Methyl-4-(N,N-dimethylcarboxamido)furane, moving beyond traditional methods that may rely on harsh reagents or generate significant waste. Lignocellulosic biomass, a renewable and abundant resource, presents a promising starting point for the synthesis of furanic compounds. mdpi.com

Key research objectives include:

Biomass Conversion: Investigating catalytic conversions of C6 sugars derived from biomass into furanic platforms like 5-hydroxymethylfurfural (B1680220) (HMF), which can serve as a precursor. mdpi.com The challenge lies in developing selective and efficient catalysts for these transformations. mdpi.com

Green Solvents and Catalysts: Shifting from petroleum-based volatile organic compounds (VOCs) to eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.gov Research into solid acid catalysts or biocatalysts could offer reusable and less hazardous alternatives to conventional reagents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, in line with the principles of green chemistry. nih.gov

| Synthetic Strategy | Potential Advantage | Research Focus |

| Catalytic Biomass Conversion | Utilizes renewable feedstock, reducing fossil fuel dependence. mdpi.com | Development of selective catalysts for converting hexoses to furan (B31954) precursors. |

| Use of Green Solvents | Reduces environmental impact and waste associated with solvents. nih.gov | Screening and optimization of bio-derived solvents like 2-MeTHF in the synthesis pathway. |

| Flow Chemistry | Enables better control over reaction parameters, potentially increasing yield and safety. | Designing a continuous flow process for the amidation or functionalization of the furan ring. |

| Photocatalysis | Uses light energy to drive reactions, potentially under milder conditions. | Exploring light-driven C-H activation or coupling reactions on the furan core. |

In-depth Mechanistic Studies of Specific Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, several reaction types warrant detailed mechanistic investigation.

Photodegradation Pathways: Furan carboxamides can undergo complex photodegradation reactions, potentially involving reactive species like singlet oxygen (¹O₂) and excited-state dissolved organic matter (³CDOM*). acs.org Mechanistic studies could elucidate the competition between different degradation pathways, which is critical for assessing the environmental fate of such compounds.

Cycloaddition Reactions: The furan ring is a versatile diene in Diels-Alder reactions. researchgate.net In-depth studies could explore the kinetics and thermodynamics of its cycloaddition with various dienophiles, which is fundamental for creating more complex molecular architectures. researchgate.netresearchgate.net The electronic nature of the carboxamide and methyl substituents will significantly influence the reactivity and regioselectivity of these reactions. researchgate.net

Metal-Catalyzed Cross-Coupling: Investigating the mechanism of reactions that form C-C or C-N bonds at specific positions on the furan ring would enable the synthesis of a wider range of derivatives. Understanding the role of the catalyst, ligands, and solvent is key to controlling selectivity.

Advanced Spectroscopic Characterization of Transient Species

Many chemical reactions proceed through short-lived, high-energy intermediates that are not observable under standard conditions. The study of these transient species is essential for a complete mechanistic picture. Future research could employ time-resolved spectroscopic techniques, such as laser flash photolysis, to detect and characterize reactive intermediates in the reactions of this compound. This approach has been successfully used to study the reactions of related furan carboxamides with species like singlet oxygen. acs.org Identifying radical cations, excited triplet states, or transient adducts would provide direct evidence for proposed reaction pathways.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and synthesis of new molecules. preprints.org

Retrosynthesis Prediction: AI-driven tools can analyze the structure of this compound and propose novel, efficient synthetic routes by learning from vast databases of chemical reactions. engineering.org.cnnih.gov This can help overcome challenges in multi-step synthesis planning and identify non-intuitive pathways. engineering.org.cn

Reaction Outcome and Condition Optimization: Machine learning models can predict the success, yield, and potential side products of a given reaction under various conditions (e.g., temperature, solvent, catalyst). preprints.org This predictive power can significantly reduce the amount of trial-and-error experimentation required to synthesize new derivatives.

De Novo Design: Generative AI models can design new furan derivatives with specific, desired properties by learning the relationship between chemical structure and function. This allows for the targeted creation of molecules for specific applications.

| AI/ML Application | Objective | Potential Impact |

| Retrosynthetic Analysis | Propose viable synthetic pathways to the target molecule and its derivatives. engineering.org.cn | Accelerates route design and identifies novel synthetic strategies. nih.gov |

| Forward Reaction Prediction | Predict the major product(s) from a set of reactants and conditions. nih.gov | Validates proposed synthetic steps and anticipates potential side reactions. |

| Property Prediction | Forecast electronic, physical, or biological properties of new derivatives. preprints.org | Guides the design of new compounds with optimized characteristics. |

Investigation of Materials Applications Beyond Current Scope

Substituted furans are versatile building blocks for a range of organic materials. researchgate.net While applications in pharmaceuticals and agriculture are known, future research should explore the potential of this compound and its polymers in advanced materials.

Organic Electronics: The furan ring is an electron-rich heterocycle, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org Research could focus on synthesizing polymers or oligomers incorporating the furan carboxamide unit and characterizing their electronic and photophysical properties.

Renewable Polymers: 2,5-Furandicarboxylic acid (FDCA), a related furan derivative, is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. mdpi.com Investigating the polymerization of functionalized furan carboxamides could lead to new sustainable polymers with unique thermal and mechanical properties.

Smart Materials: The carboxamide group offers a site for hydrogen bonding and potential responsiveness to stimuli like pH or temperature. This could be exploited to create "smart" materials, such as self-healing polymers or responsive gels.

Theoretical Predictions for New Derivatives with Desired Properties

Computational chemistry, particularly density functional theory (DFT), allows for the in silico prediction of molecular properties before a compound is ever synthesized. This approach can guide experimental efforts by identifying the most promising candidate molecules.

Future theoretical work could involve:

Mapping the Frontier Molecular Orbitals (HOMO/LUMO): Calculating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the electronic and optical properties of new derivatives, which is crucial for applications in organic electronics. researchgate.net

Predicting Reactivity: Using computational models to calculate activation barriers for reactions like Diels-Alder cycloadditions, helping to predict reaction rates and selectivity. researchgate.net

Virtual Screening: Creating a virtual library of derivatives of this compound by systematically changing substituents and using computational methods to screen for candidates with specific target properties (e.g., a specific band gap or dipole moment).

Comprehensive Analysis of Structure-Reactivity Relationships in Novel Environments

Understanding how systematic changes in molecular structure affect chemical reactivity is a fundamental goal of chemistry. acs.org For this compound, this involves synthesizing a series of analogues where the substituents on the furan ring and the amide are varied.

The reactivity of these analogues could then be studied in novel environments, such as:

Ionic Liquids: These non-volatile solvents can dramatically alter reaction pathways and selectivity compared to conventional organic solvents.

Supramolecular Cages: Encapsulating the molecule within a larger host structure could induce unique reactivity by altering its conformation and shielding certain reactive sites.

On Surfaces: Studying the adsorption and reaction of the molecule on metal or semiconductor surfaces is relevant for applications in catalysis and molecular electronics. researchgate.net The interaction of the furan's π-electrons with a metal surface can significantly influence the reactivity of both the ring and its substituents. researchgate.net

By correlating structural features (e.g., the electron-donating/withdrawing nature of substituents) with observed reactivity in these diverse environments, a predictive framework can be developed to guide the rational design of new functional molecules. nih.govnih.gov

Q & A

Basic: What are common synthetic routes for 2-Methyl-4-(N,N-dimethylcarboxamido)furane?

Answer:

The synthesis typically involves amide coupling between a furan-carboxylic acid derivative and a dimethylamine precursor. Key steps include: